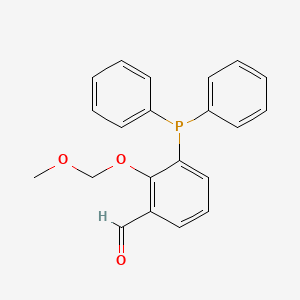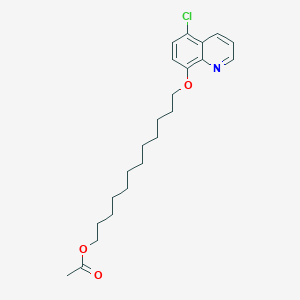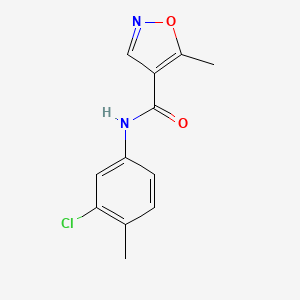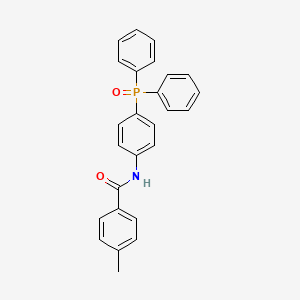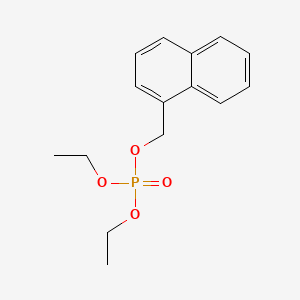
Diethyl 1-naphthylmethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (naphthalen-1-ylmethyl) phosphate is an organic compound with the molecular formula C15H19O4P It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is used in various chemical and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (naphthalen-1-ylmethyl) phosphate can be synthesized through the reaction of diethyl phosphate with 1-naphthyl methyl ether. The reaction typically involves the use of a base such as sodium hydride (NaH) in a solvent like dimethyl ether (DME) at low temperatures (0°C) .
Industrial Production Methods
Industrial production methods for diethyl (naphthalen-1-ylmethyl) phosphate are not well-documented in the literature. the synthesis process mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (naphthalen-1-ylmethyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (naphthalen-1-ylmethyl) phosphate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl (naphthalen-1-ylmethyl) phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (naphthalen-1-ylmethyl) phosphonate
- Diethyl 1-naphthylmethyl phosphate
Uniqueness
Diethyl (naphthalen-1-ylmethyl) phosphate is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
64050-53-9 |
|---|---|
Formule moléculaire |
C15H19O4P |
Poids moléculaire |
294.28 g/mol |
Nom IUPAC |
diethyl naphthalen-1-ylmethyl phosphate |
InChI |
InChI=1S/C15H19O4P/c1-3-17-20(16,18-4-2)19-12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,3-4,12H2,1-2H3 |
Clé InChI |
DSUPAEWIYDJKQU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OCC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)
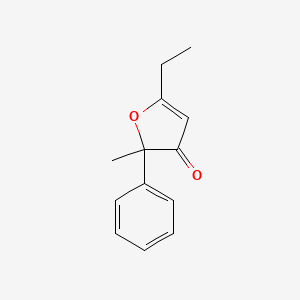
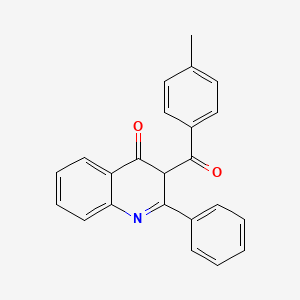
![Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate](/img/structure/B15210111.png)
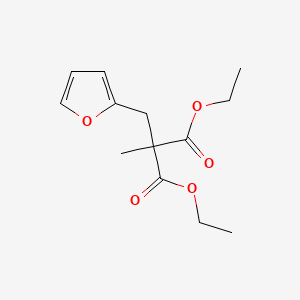

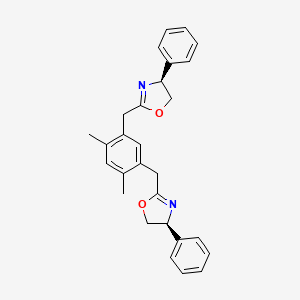
![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)

